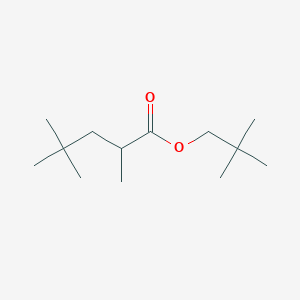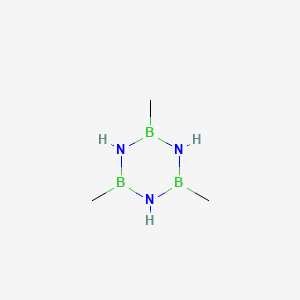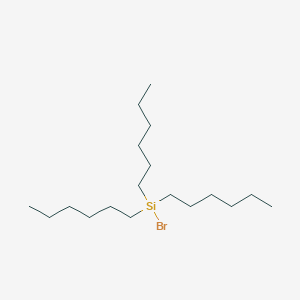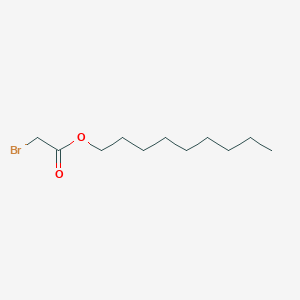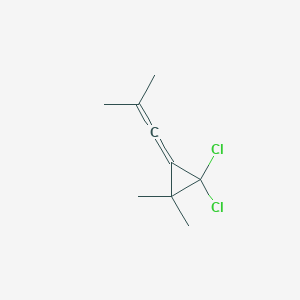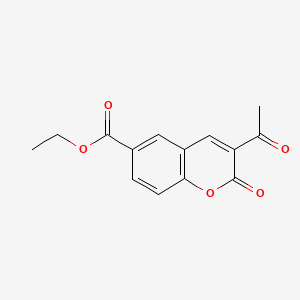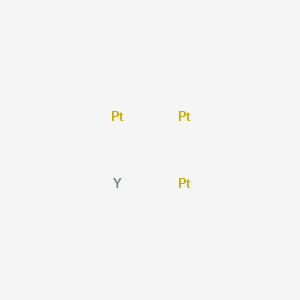
Platinum--yttrium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–yttrium (3/1) is an intermetallic compound composed of platinum and yttrium in a 3:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant resistance to oxidation and corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–yttrium (3/1) typically involves high-temperature methods. One common approach is the direct sintering of a mixture of platinum powder and yttrium hydride (YH2) at temperatures around 1600°C under high vacuum conditions . This method ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (3/1) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and alloying of platinum and yttrium, followed by controlled cooling to achieve the desired phase composition and microstructure.
Chemical Reactions Analysis
Types of Reactions
Platinum–yttrium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3) and platinum oxide (PtO2) under high-temperature conditions.
Reduction: Reduction reactions can revert the oxides back to the metallic state using reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where yttrium atoms are replaced by other rare earth elements.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other rare earth metal halides or oxides can facilitate substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) and platinum oxide (PtO2).
Reduction: Metallic platinum and yttrium.
Substitution: New intermetallic compounds with different rare earth elements.
Scientific Research Applications
Platinum–yttrium (3/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which platinum–yttrium (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. In biological systems, platinum–yttrium (3/1) can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is beneficial in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Platinum–erbium (3/1): Similar in structure and properties but with erbium instead of yttrium.
Platinum–lanthanum (3/1): Another rare earth platinum compound with comparable catalytic activity.
Platinum–gadolinium (3/1): Known for its magnetic properties and used in magnetic resonance imaging (MRI) applications.
Uniqueness
Platinum–yttrium (3/1) stands out due to its exceptional thermal stability and resistance to oxidation, making it more suitable for high-temperature applications compared to its counterparts. Additionally, its unique electronic properties make it a valuable material for advanced catalytic and electronic applications .
Properties
CAS No. |
12038-44-7 |
|---|---|
Molecular Formula |
Pt3Y |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
platinum;yttrium |
InChI |
InChI=1S/3Pt.Y |
InChI Key |
APESYQYQPGWNAA-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)

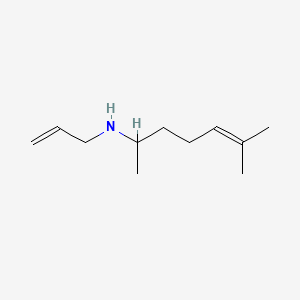


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
